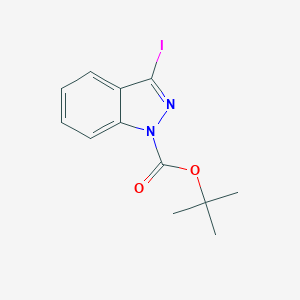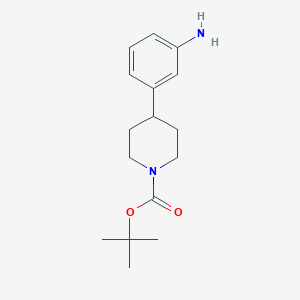
tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate
Vue d'ensemble
Description
Tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate, also known as TB4PC, is a synthetic compound used in scientific research and in the laboratory. It is a versatile reagent that is used in a number of chemical reactions. It is a piperidine derivative and is part of the pyrimidine family of compounds. It is an important intermediate in the synthesis of pharmaceuticals and other compounds. TB4PC has a wide range of applications in the laboratory, including in the synthesis of peptides, nucleosides, and other compounds. It is also used in the synthesis of inhibitors and in the purification of proteins.
Applications De Recherche Scientifique
Synthesis of Novel Organic Compounds
This compound serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .
Biological Evaluation
The compound has been synthesized and characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies . The antibacterial and antifungal activities of the compound have been studied against several microorganisms, and were found to be moderately active .
X-ray Diffraction Studies
The structures of the compound and its derivatives were further confirmed by single crystal X-ray diffraction analysis . A detailed analysis of the intermolecular interactions and crystal packing was performed via Hirshfeld surface analysis and fingerprint plots .
Biotechnological Applications
The compound has potential applications in biotechnology, particularly in the production of chiral pharmaceuticals and fine chemicals . Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox .
Drug Discovery
Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the compound is considered as an important synthetic strategy in the field of drug discovery .
Inhibitors of Protein Kinase B (Akt)
The compound has been identified as a potent and orally bioavailable inhibitor of Protein Kinase B (Akt), which is an important component of intracellular signaling pathways regulating growth and survival . Representative compounds modulated biomarkers of signaling through PKB in vivo and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .
Propriétés
IUPAC Name |
tert-butyl 4-pyrimidin-2-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-5-11(6-10-17)12-15-7-4-8-16-12/h4,7-8,11H,5-6,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNSIRJTXRMJAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592839 | |
| Record name | tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate | |
CAS RN |
182416-05-3 | |
| Record name | tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone](/img/structure/B153306.png)

